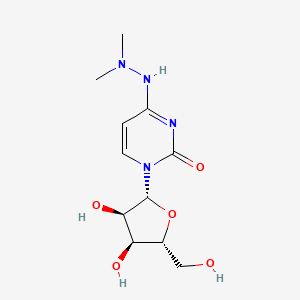
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrimidinone ring through cyclization reactions.
- Introduction of the dimethylhydrazino group via substitution reactions.
- Attachment of the beta-D-ribofuranosyl moiety through glycosylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as crystallization, chromatography, and recrystallization.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazino group to other functional groups.
Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidinones.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield pyrimidinone derivatives with different oxidation states.
- Reduction may produce dihydropyrimidinones.
- Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
2(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents.
Hydrazino compounds: Molecules containing hydrazino groups with varying degrees of substitution.
Ribofuranosyl compounds: Compounds with ribofuranosyl moieties attached to different core structures.
Uniqueness
2(1H)-Pyrimidinone, 4-(2,2-dimethylhydrazino)-1-(beta-D-ribofuranosyl)- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
CAS番号 |
100997-65-7 |
|---|---|
分子式 |
C11H18N4O5 |
分子量 |
286.28 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(2,2-dimethylhydrazinyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O5/c1-14(2)13-7-3-4-15(11(19)12-7)10-9(18)8(17)6(5-16)20-10/h3-4,6,8-10,16-18H,5H2,1-2H3,(H,12,13,19)/t6-,8-,9-,10-/m1/s1 |
InChIキー |
OYEUBEMJWWTMMX-PEBGCTIMSA-N |
異性体SMILES |
CN(C)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CN(C)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-(3,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14322346.png)
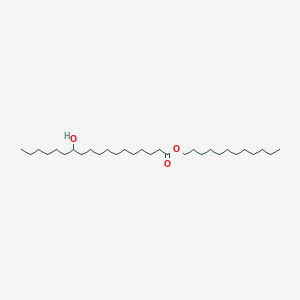
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
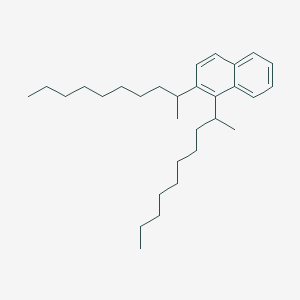
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)
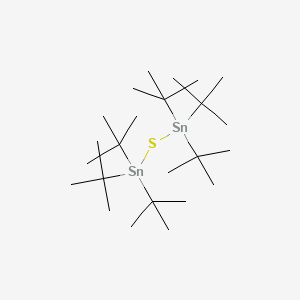
![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
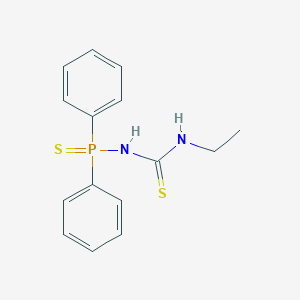

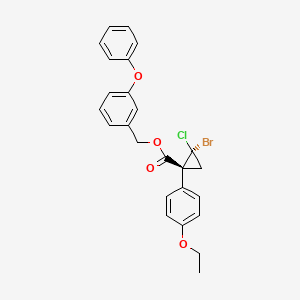
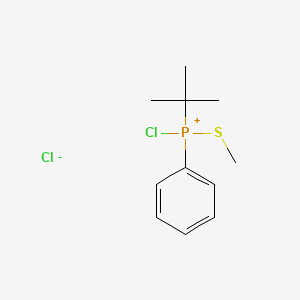
![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
